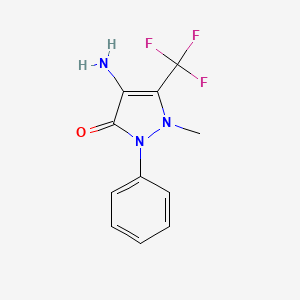
4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction conditions often include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.
Phenylbutazone: Known for its anti-inflammatory properties.
Metamizole: Used as an analgesic and antipyretic.
Uniqueness
4-Amino-1-methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C11H10F3N3O |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
4-amino-1-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-one |
InChI |
InChI=1S/C11H10F3N3O/c1-16-9(11(12,13)14)8(15)10(18)17(16)7-5-3-2-4-6-7/h2-6H,15H2,1H3 |
InChI-Schlüssel |
KBHXAUPFDKKAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


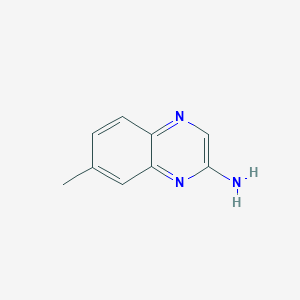
![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
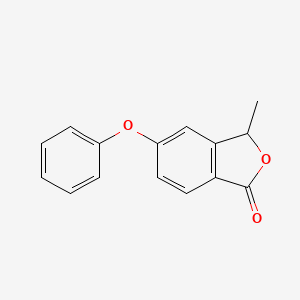
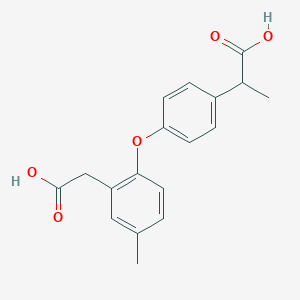
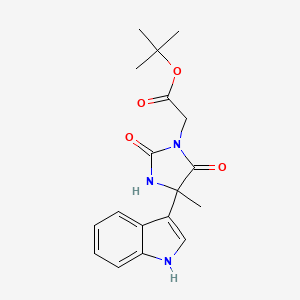

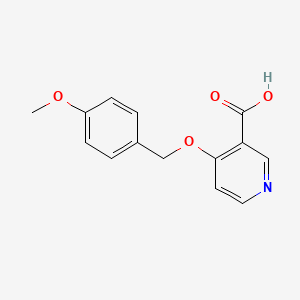

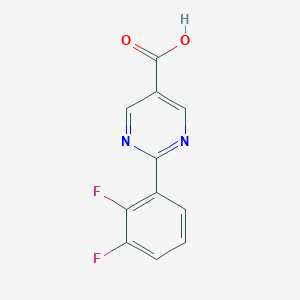

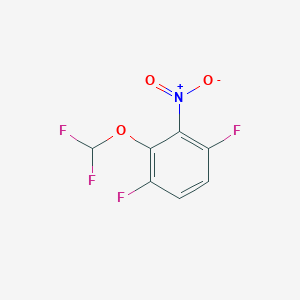
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)


